Osilodrostat Phosphate

Description

See also: Osilodrostat (has active moiety).

Properties

IUPAC Name |

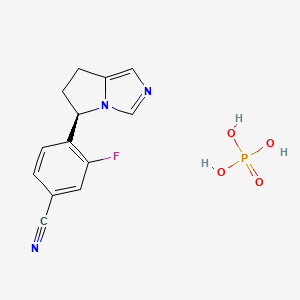

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCPYRDGUZBOJZ-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027857 | |

| Record name | Osilodrostat phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315449-72-9 | |

| Record name | Osilodrostat phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osilodrostat phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSILODROSTAT PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Osilodrostat Phosphate: A Deep Dive into its Molecular Structure, Activity, and Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Osilodrostat Phosphate, a potent inhibitor of cortisol synthesis. It delves into its molecular characteristics, mechanism of action, in vitro and in vivo activity, and the methodologies of pivotal clinical trials that have established its efficacy in the treatment of Cushing's disease.

Molecular Structure and Properties

This compound is the phosphate salt of Osilodrostat. The active moiety, Osilodrostat, is a non-steroidal molecule with the chemical name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile.[1][2] The phosphate salt enhances the aqueous solubility of the compound.[3]

Table 1: Molecular Properties of Osilodrostat and this compound

| Property | Osilodrostat | This compound |

| Chemical Formula | C₁₃H₁₀FN₃ | C₁₃H₁₃FN₃O₄P |

| Molecular Weight | 227.24 g/mol [4] | 325.23 g/mol [5] |

| IUPAC Name | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile[6] | 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid[5] |

| CAS Number | 928134-65-0[6] | 1315449-72-9[5] |

| Appearance | - | White to practically white powder[3] |

Mechanism of Action: Potent Inhibition of Steroidogenesis

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol biosynthesis in the adrenal gland.[7][8] By blocking this enzyme, Osilodrostat directly reduces the production of cortisol.[7] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[9]

The inhibition of CYP11B1 leads to an accumulation of cortisol precursors, such as 11-deoxycortisol, and a subsequent increase in adrenocorticotropic hormone (ACTH) levels due to the feedback mechanism on the hypothalamic-pituitary-adrenal (HPA) axis.[7]

References

- 1. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. longdom.org [longdom.org]

- 9. Improved Clinical Outcomes During Long-term Osilodrostat Treatment of Cushing Disease With Normalization of Late-night Salivary Cortisol and Urinary Free Cortisol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Osilodrostat Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osilodrostat (LCI699), the active moiety of Osilodrostat Phosphate (Isturisa®), is a potent, orally bioavailable steroidogenesis inhibitor approved for the treatment of Cushing's disease.[1][2][3] Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), the terminal enzyme in the cortisol biosynthesis pathway.[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of Osilodrostat, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

Osilodrostat is a competitive inhibitor of CYP11B1, the enzyme responsible for the conversion of 11-deoxycortisol to cortisol.[4][5] By blocking this final step, Osilodrostat effectively reduces cortisol production.[4][5] Additionally, Osilodrostat inhibits aldosterone synthase (CYP11B2), the enzyme that converts corticosterone to aldosterone, though its affinity for CYP11B1 is a key aspect of its therapeutic effect in Cushing's disease.[4][6][7] The inhibition of these enzymes leads to an accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[1][8][9] In some in vitro systems, at higher concentrations, Osilodrostat has also been observed to have a modest inhibitory effect on CYP17A1 activity.[7][8]

Quantitative In Vitro Data

The inhibitory potency of Osilodrostat has been quantified in various in vitro systems, including recombinant human enzymes and human adrenocortical cell lines. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Table 1: Inhibitory Potency of Osilodrostat against Recombinant Human Steroidogenic Enzymes

| Enzyme | Substrate | Parameter | Value (nM) | Reference |

| CYP11B1 (11β-hydroxylase) | 11-deoxycortisol | IC50 | 2.5 - 35 | [10][11] |

| Ki | 2.4 | [10] | ||

| CYP11B2 (Aldosterone Synthase) | Corticosterone | IC50 | 0.28 - 0.7 | [10][11][12] |

| Ki | 1.4 | [10] |

Table 2: Inhibitory Potency of Osilodrostat on Cortisol and Aldosterone Production in Cell-Based Assays

| Cell Line | Condition | Analyte | IC50 (µM) | Reference |

| HAC15 | Basal | Cortisol | 0.035 | [8][13] |

| HAC15 | ACTH-stimulated | Cortisol | 0.0605 | [10] |

| H295R | - | Cortisol | 0.0084 | [12] |

| H295R | Angiotensin II-stimulated | Aldosterone | 0.0354 | [10] |

| Primary Human Adrenocortical Cells | Basal | Cortisol | 0.0347 | [10] |

Table 3: Comparative Inhibitory Potency of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells (Basal Conditions)

| Compound | IC50 (µM) | Reference |

| Osilodrostat | 0.035 | [8][13] |

| Metyrapone | 0.068 | [8][13] |

| Ketoconazole | 0.621 | [8][13] |

Experimental Protocols

Recombinant Enzyme Inhibition Assay (CYP11B1 and CYP11B2)

This protocol describes the determination of the inhibitory activity of Osilodrostat on recombinant human CYP11B1 and CYP11B2.

Materials:

-

Recombinant human CYP11B1 or CYP11B2 expressed in a suitable system (e.g., V79MZ cells).

-

Substrate: [³H]-labeled 11-deoxycorticosterone for CYP11B1 and [³H]-labeled corticosterone for CYP11B2.

-

Osilodrostat.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of Osilodrostat in the assay buffer.

-

In a microplate, add the recombinant enzyme preparation.

-

Add the Osilodrostat dilutions to the wells.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the product and remaining substrate using an organic solvent.

-

Separate the product from the substrate using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled product by scintillation counting.

-

Calculate the percent inhibition for each Osilodrostat concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Steroidogenesis Assay (HAC15 or H295R cells)

This protocol outlines the procedure for assessing the effect of Osilodrostat on steroid hormone production in human adrenocortical carcinoma cell lines.

Materials:

-

HAC15 or H295R cells.

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and ITS+ Premix).

-

Osilodrostat.

-

Stimulating agents (optional, e.g., ACTH for HAC15, Angiotensin II or Forskolin for H295R).

-

Assay medium (serum-free or low-serum).

-

Multi-well cell culture plates.

-

LC-MS/MS system or ELISA kits for steroid quantification.

Procedure:

-

Seed HAC15 or H295R cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Replace the growth medium with assay medium containing serial dilutions of Osilodrostat.

-

If applicable, add the stimulating agent to the appropriate wells.

-

Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the compound.

-

Analyze the steroid profile (cortisol, aldosterone, precursors) in the supernatant using LC-MS/MS or quantify specific steroids using ELISA.

-

Normalize steroid levels to cell viability or total protein content.

-

Calculate the percent inhibition of steroid production at each Osilodrostat concentration and determine the IC50 values.

Steroid Profiling by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of multiple steroids in cell culture supernatants.

Materials:

-

Cell culture supernatant samples.

-

Internal standards (deuterated steroids).

-

Acetonitrile for protein precipitation.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an appropriate column (e.g., C18).

-

Mobile phases (e.g., water with formic acid and methanol with formic acid).

Procedure:

-

Sample Preparation:

-

To a defined volume of cell culture supernatant, add a mixture of deuterated internal standards.

-

Precipitate proteins by adding cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the steroids using a suitable gradient elution program.

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Each steroid will have a specific precursor ion and product ion transition.

-

-

Data Analysis:

-

Generate a calibration curve for each steroid using standards of known concentrations.

-

Calculate the concentration of each steroid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations

Caption: Mechanism of action of Osilodrostat in the steroidogenesis pathway.

Caption: General workflow for in vitro characterization of Osilodrostat.

References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 4. policycommons.net [policycommons.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Test No. 456: H295R Steroidogenesis Assay | OECD [oecd.org]

- 11. Why ISTURISA - How ISTURISA Works [isturisa.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

Osilodrostat Phosphate: An In-depth Technical Guide to Effects on Non-Adrenal Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1] While its primary therapeutic action is centered on the adrenal cortex for the management of Cushing's disease, nonclinical studies and clinical observations have revealed a range of effects on non-adrenal tissues. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this knowledge. The information presented is intended to support further research and inform drug development strategies involving osilodrostat and related steroidogenesis inhibitors.

Mechanism of Action and Off-Target Profile

Osilodrostat's primary mechanism of action is the potent and reversible inhibition of CYP11B1.[2] It also inhibits aldosterone synthase (CYP11B2), albeit to a lesser extent.[1] The inhibition of these key enzymes in the adrenal steroidogenesis pathway leads to a reduction in cortisol and aldosterone production. This targeted action results in an accumulation of precursor steroids, which can indirectly affect various non-adrenal tissues.

Beyond its primary targets, osilodrostat has been shown to interact with other enzymes, particularly at higher concentrations. This off-target activity is crucial for understanding its broader physiological effects.

Adrenal Steroidogenesis Pathway and Osilodrostat's Primary Impact

The following diagram illustrates the adrenal steroidogenesis pathway and the primary sites of osilodrostat inhibition. The blockade of CYP11B1 and CYP11B2 leads to a downstream decrease in cortisol and aldosterone and an upstream accumulation of precursors like 11-deoxycortisol and 11-deoxycorticosterone.

Caption: Adrenal steroidogenesis pathway showing osilodrostat's primary inhibition sites.

Effects on Cardiovascular System

Preclinical studies have identified potential cardiovascular effects of osilodrostat, primarily related to cardiac electrophysiology.

Preclinical Findings

In vitro and in vivo preclinical safety pharmacology studies revealed a potential for QT interval prolongation at high concentrations.

Data Summary: Preclinical Cardiovascular Effects

| Parameter | Species/System | Observation | Exposure Multiple (vs. MRHD*) | Citation(s) |

| hERG Current Inhibition | In vitro | IC50 of 1.7 µM | > 50-fold | [3] |

| QRS, QT, QTc Prolongation | Dog (Intravenous) | Prolongation observed | 11-fold | [3] |

| QRS, QT, QTc Prolongation | Non-Human Primate | Prolongation observed | > 15-fold | [3] |

| Arrhythmia | Non-Human Primate | Torsades de Pointes and ventricular tachycardia observed | 100-fold | [3] |

*Maximum Recommended Human Dose (MRHD) of 30 mg twice daily.

Clinical Observations

Clinical trials have confirmed a dose-dependent potential for QT interval prolongation, necessitating electrocardiogram (ECG) monitoring in patients.[4] However, a thorough QT study in humans did not reveal a relevant risk of QT prolongation at the maximum recommended clinical dose.[3]

Experimental Protocols

Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs

-

Objective: To assess the effects of osilodrostat on cardiovascular parameters, including heart rate, blood pressure, and ECG intervals.

-

Methodology:

-

Animal Model: Conscious, chronically-instrumented dogs are used, allowing for the measurement of cardiovascular parameters in a freely moving state.

-

Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.

-

Dosing: A single oral dose is administered.

-

Data Collection: Cardiovascular parameters are continuously monitored for 24 hours post-dose.

-

Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc).

-

-

Rationale: This is a standard preclinical study to evaluate the potential cardiovascular risks of a new chemical entity, as per ICH S7A/S7B guidelines.[5]

Caption: Workflow for cardiovascular safety pharmacology study in telemetered dogs.

Effects on Hepatic and Reproductive Tissues

Preclinical toxicology studies in rats have indicated that osilodrostat can affect the liver and female reproductive organs.

Preclinical Findings

A 13-week study in Wistar rats demonstrated hypertrophy of the liver and ovaries with osilodrostat monotherapy.

Data Summary: Hepatic and Reproductive Effects in Rats

| Tissue | Observation | Dose of Osilodrostat | Study Duration | Citation(s) |

| Liver | Hepatocellular hypertrophy | 20 mg/kg/day (oral) | 13 weeks | [6] |

| Ovary | Ovarian hypertrophy | 20 mg/kg/day (oral) | 13 weeks | [6] |

Clinical Observations

In clinical trials, mild and transient elevations in serum aminotransferases were observed in some patients receiving osilodrostat. However, these were generally not considered clinically significant, and osilodrostat has not been linked to instances of severe liver injury.[7]

Experimental Protocols

13-Week Oral Toxicity Study in Wistar Rats

-

Objective: To evaluate the potential toxicity of osilodrostat following repeated oral administration.

-

Methodology:

-

Animal Model: Male and female Wistar rats.

-

Groups: Animals were randomized to receive vehicle control, osilodrostat monotherapy (20 mg/kg/day, orally), or combination therapy with pasireotide.

-

Duration: Daily dosing for 13 weeks.

-

Assessments: Included clinical observations, body weight changes, and at termination, organ weights and histopathological examination of various tissues, including the liver and ovaries.

-

-

Rationale: This study design allows for the identification of target organs of toxicity and characterization of the nature of any observed lesions.

Effects on the Central Nervous System (CNS)

Adverse effects on the CNS were noted in nonclinical studies at high dose multiples.

Preclinical Findings

Data Summary: CNS Effects in Preclinical Studies

| Species | Observation | Exposure Multiple (vs. MRHD) | Citation(s) |

| Mouse, Dog, NHP | Adverse CNS effects in repeat-dose studies | > 26-fold | [3] |

| Mouse | CNS findings in carcinogenicity study | 2-fold | [3] |

The specific nature of the CNS effects is not detailed in the available public documents, and the underlying mechanism is unknown.[3]

Experimental Protocols

CNS Safety Pharmacology Study

-

Objective: To assess the effects of osilodrostat on the central nervous system.

-

Methodology (General):

-

Animal Model: Typically rats or mice.

-

Assessments: A battery of tests is used to evaluate various CNS functions, which may include a functional observational battery (FOB), motor activity assessment, and evaluation of effects on body temperature.

-

Dosing: A single dose of osilodrostat is administered.

-

-

Rationale: This is a core component of the safety pharmacology evaluation for new drugs, designed to identify potential adverse CNS effects.

Effects on the Pituitary Gland

While osilodrostat does not appear to have a direct effect on pituitary tumor cells, its systemic effects on cortisol levels can indirectly influence the pituitary.

In Vitro Findings

In vitro studies using pituitary adenoma cells have shown no direct effect of osilodrostat on cell growth or ACTH production.[8]

Clinical Observations

In patients with Cushing's disease, the reduction in circulating cortisol levels by osilodrostat can lead to a compensatory increase in ACTH secretion due to the loss of negative feedback on the pituitary corticotroph adenoma. This has been associated with an increase in pituitary tumor volume in a subset of patients.[9]

Data Summary: Pituitary Tumor Volume Changes in LINC 4 Study (Week 48)

| Change in Tumor Volume | Percentage of Patients | Citation(s) |

| ≥ 20% increase | 40.0% | [9] |

| ≥ 20% decrease | 28.6% | [10] |

| < 20% change | 31.4% | [10] |

Experimental Protocols

In Vitro Pituitary Cell Proliferation and Hormone Secretion Assay

-

Objective: To determine if osilodrostat has a direct effect on pituitary adenoma cell growth and hormone secretion.

-

Methodology:

-

Cell Culture: Primary cultures of human pituitary adenoma cells or established pituitary cell lines (e.g., AtT-20) are used.

-

Treatment: Cells are incubated with varying concentrations of osilodrostat (e.g., 0.01-10 µM).

-

Endpoints:

-

Cell Proliferation: Assessed using methods such as MTT or BrdU incorporation assays.

-

Hormone Secretion: ACTH levels in the culture medium are measured by immunoassay.

-

-

-

Rationale: This in vitro approach isolates the direct effects of the compound on pituitary cells, independent of systemic feedback mechanisms.

Caption: Indirect effect of osilodrostat on the pituitary via reduced negative feedback.

Conclusions

The primary pharmacological activity of osilodrostat is the inhibition of adrenal steroidogenesis. However, a comprehensive evaluation of its effects on non-adrenal tissues is essential for a complete understanding of its safety and therapeutic profile. Preclinical studies have identified the cardiovascular system, liver, ovaries, and central nervous system as potential off-target sites, particularly at high exposures. Clinically, the most significant non-adrenal effect is the potential for QT prolongation and the indirect impact on pituitary tumor volume in patients with Cushing's disease. Further research into the direct molecular interactions of osilodrostat in these non-adrenal tissues could provide valuable insights for the development of future steroidogenesis inhibitors with improved tissue selectivity.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. LCI699, a potent 11β-hydroxylase inhibitor, normalizes urinary cortisol in patients with Cushing's disease: results from a multicenter, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osilodrostat (LCI699), a potent 11β-hydroxylase inhibitor, administered in combination with the multireceptor-targeted somatostatin analog pasireotide: A 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Osilodrostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osilodrostat in Cushing’s disease: the management of its efficacy and the pitfalls of post-surgical results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes: Osilodrostat Phosphate Dose-Response in Adrenocortical Cell Lines

Introduction Osilodrostat (LCI699) is a potent, oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2] It also inhibits aldosterone synthase (CYP11B2).[3][4] This makes it an effective therapeutic agent for managing Cushing's syndrome, a condition characterized by excessive cortisol levels.[3][5] These application notes provide a summary of the dose-dependent effects of Osilodrostat in human adrenocortical cell lines, offering researchers a reference for in vitro studies. The primary cell line discussed is the human adrenocortical carcinoma cell line HAC15, which is responsive to ACTH and produces key adrenal steroids.[6][7][8]

Mechanism of Action Osilodrostat primarily targets and inhibits the adrenal enzyme 11β-hydroxylase (CYP11B1).[9] This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.[3][9] By blocking this critical step, Osilodrostat effectively reduces cortisol production.[9] A secondary effect is the inhibition of aldosterone synthase (CYP11B2), which converts corticosterone to aldosterone.[3][4] This dual inhibition leads to a decrease in both cortisol and aldosterone levels, with a corresponding accumulation of precursor steroids, such as 11-deoxycortisol and 11-deoxycorticosterone.[6][10] In vitro studies have shown that Osilodrostat is a more potent inhibitor of cortisol production compared to metyrapone and ketoconazole in human adrenocortical cells.[6][11]

Quantitative Data Summary

The following tables summarize the dose-response data for Osilodrostat and other steroidogenesis inhibitors in the HAC15 human adrenocortical cell line. The data represents the half-maximal inhibitory concentration (IC50) for cortisol production after 72 hours of incubation.

Table 1: Inhibitor Potency on Basal Cortisol Production in HAC15 Cells

| Compound | IC50 (µM) | 95% Confidence Interval (CI) |

|---|---|---|

| Osilodrostat | 0.0347 | 0.0294 - 0.0410 |

| Metyrapone | 0.0678 | 0.0543 - 0.0848 |

| Ketoconazole | 0.621 | 0.488 - 0.833 |

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Table 2: Inhibitor Potency on ACTH-Stimulated Cortisol Production in HAC15 Cells

| Compound | IC50 (µM) | 95% Confidence Interval (CI) |

|---|---|---|

| Osilodrostat | 0.0605 | 0.0514 - 0.0714 |

| Metyrapone | 0.0739 | 0.0645 - 0.0847 |

| Ketoconazole | 0.709 | 0.523 - 0.962 |

Data sourced from Creemers et al., J Clin Endocrinol Metab, 2019.[6]

Note: The potency of Osilodrostat on cortisol inhibition decreased 1.7-fold under ACTH stimulation in HAC15 cells.[6][12]

Experimental Protocols

Protocol 1: In Vitro Cortisol Inhibition Assay in Adrenocortical Cells

Objective: To determine the dose-response curve and IC50 value of Osilodrostat for cortisol production in an adrenocortical cell line (e.g., HAC15).

Materials:

-

HAC15 human adrenocortical cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Osilodrostat Phosphate, Metyrapone, Ketoconazole (for comparison)

-

Adrenocorticotropic hormone (ACTH) (for stimulation experiments)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cortisol immunoassay kit (e.g., chemiluminescence immunoassay)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) for steroid profiling (optional)

Procedure:

-

Cell Culture: Culture HAC15 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and grow for 24-48 hours.

-

Compound Preparation: Prepare a stock solution of Osilodrostat in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a cell culture medium to achieve final concentrations typically ranging from 0.01 µM to 10 µM.[6] Prepare similar dilutions for comparative compounds like metyrapone and ketoconazole.

-

Treatment:

-

Basal Condition: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Osilodrostat or control compounds.

-

Stimulated Condition: For ACTH-stimulated experiments, add the test compounds along with a fixed concentration of ACTH (e.g., 10 nM) to the wells.[12]

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis.

-

Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a chemiluminescence immunoassay or a similar sensitive detection method.

-

Data Analysis:

-

Normalize the cortisol production data to a vehicle-treated control.

-

Plot the percentage of cortisol inhibition against the logarithm of the Osilodrostat concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

-

Protocol 2: Cell Viability Assay

Objective: To ensure that the observed inhibition of steroidogenesis is not a result of drug-induced cytotoxicity.

Materials:

-

Cells treated as in Protocol 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Post-Incubation: After collecting the supernatant for cortisol analysis (from Protocol 1, Step 6), the cells remaining in the wells can be used for a viability assay.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Compare the absorbance values of treated cells to the vehicle-treated control cells. A significant decrease in absorbance would indicate cytotoxicity. Studies have shown that Osilodrostat does not affect cell amounts at concentrations effective for steroidogenesis inhibition.[6][12]

Visualizations: Pathways and Workflows

Caption: Steroidogenesis pathway showing Osilodrostat's primary inhibition of CYP11B1.

Caption: Workflow for determining the dose-response of Osilodrostat in vitro.

Caption: Cause-and-effect relationship of Osilodrostat on the adrenal axis.

References

- 1. LCI699, a potent 11β-hydroxylase inhibitor, normalizes urinary cortisol in patients with Cushing's disease: results from a multicenter, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Osilodrostat in Managing Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Osilodrostat, a potent oral 11β-hydroxylase inhibitor: 22-week, prospective, Phase II study in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Assessing Osilodrostat Phosphate Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osilodrostat Phosphate is a cortisol synthesis inhibitor used in the treatment of Cushing's disease.[1][2][3][4] It functions by inhibiting the 11β-hydroxylase enzyme (CYP11B1), which is responsible for the final step of cortisol biosynthesis in the adrenal glands.[1][2][3] Understanding the stability of this compound in solution is critical for the development of liquid formulations, ensuring proper storage conditions, and maintaining its therapeutic efficacy. These application notes provide a detailed protocol for assessing the stability of this compound in solution under various stress conditions, in line with general principles outlined in pharmaceutical stability testing guidelines.[5][6][7][8]

Signaling Pathway of Osilodrostat

Osilodrostat acts on the final step of cortisol synthesis. The following diagram illustrates the steroidogenesis pathway and the point of inhibition by Osilodrostat.

Caption: Cortisol Synthesis Pathway and Osilodrostat's Mechanism of Action.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound in solution.

1. Purpose

To evaluate the stability of this compound in aqueous solutions under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

2. Scope

This protocol applies to the stability testing of this compound drug substance in solution.

3. Materials and Equipment

-

This compound reference standard

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer solutions (pH 3, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Volumetric flasks and pipettes

-

pH meter

-

Analytical balance

-

HPLC system with UV or PDA detector

-

LC-MS/MS system

-

Photostability chamber

-

Temperature-controlled ovens/incubators

4. Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the different stress conditions. This compound is reported to be highly soluble in aqueous solutions across a physiological pH range.[9]

5. Stress Conditions

For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

-

Hydrolytic Degradation:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

-

Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with high-purity water to a final concentration of 0.1 mg/mL.

-

Incubate the solutions at 60°C and collect samples at 0, 2, 4, 8, 12, and 24 hours. Neutralize the acidic and alkaline samples before analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

-

Keep the solution at room temperature and collect samples at 0, 2, 4, 8, 12, and 24 hours.

-

-

Photolytic Degradation:

-

Place the solution (0.1 mg/mL in high-purity water) in a photostability chamber.

-

Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at the end of the exposure.

-

-

Thermal Degradation:

-

Incubate the solution (0.1 mg/mL in a neutral buffer, e.g., pH 7 phosphate buffer) at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Collect samples at 0, 24, 48, and 72 hours.

-

6. Analytical Methodology

The quantification of Osilodrostat and its degradation products can be performed using a stability-indicating HPLC-UV or LC-MS/MS method.[10][11]

-

HPLC-UV Method (Example):

-

LC-MS/MS Method (for identification of degradation products):

-

Mobile Phase: A gradient elution with mobile phases containing ammonium formate and acetonitrile.[13]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification of Osilodrostat and full scan or product ion scan for identification of unknown degradation products.

7. Data Presentation

The results of the stability study should be presented in a clear and organized manner. The percentage of Osilodrostat remaining and the formation of degradation products should be reported.

Experimental Workflow

Caption: Workflow for this compound Solution Stability Assessment.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a forced degradation study of this compound in solution.

| Stress Condition | Time (hours) | Osilodrostat Remaining (%) | Total Degradation Products (%) |

| 0.1 N HCl @ 60°C | 0 | 100.0 | 0.0 |

| 8 | 92.5 | 7.5 | |

| 24 | 85.2 | 14.8 | |

| 0.1 N NaOH @ 60°C | 0 | 100.0 | 0.0 |

| 8 | 88.9 | 11.1 | |

| 24 | 76.4 | 23.6 | |

| Water @ 60°C | 0 | 100.0 | 0.0 |

| 8 | 99.1 | 0.9 | |

| 24 | 97.8 | 2.2 | |

| 3% H₂O₂ @ RT | 0 | 100.0 | 0.0 |

| 8 | 90.3 | 9.7 | |

| 24 | 81.7 | 18.3 | |

| Photostability | 24 | 98.5 | 1.5 |

| Thermal @ 80°C | 0 | 100.0 | 0.0 |

| 24 | 95.6 | 4.4 | |

| 72 | 90.1 | 9.9 |

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The results from these studies are crucial for understanding the degradation pathways and for the development of stable pharmaceutical formulations. The analytical methods described are suitable for both quantifying the parent compound and identifying potential degradation products. It is essential to validate the chosen analytical method to ensure it is stability-indicating.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. ijnrd.org [ijnrd.org]

- 8. database.ich.org [database.ich.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. LC-MS/MS method for simultaneous quantification of osilodrostat and metyrapone in human plasma from patients treated for Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic study of osilodrostat and identification of mono-hydroxylated metabolite in equine plasma for the purpose of doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of osilodrostat in horse urine using LC/ESI–HRMS to establish an elimination profile for doping control - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of Osilodrostat Phosphate with Other Steroidogenesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for investigating the combination of osilodrostat phosphate with other steroidogenesis inhibitors. The information is intended to guide researchers in designing and executing experiments to explore potential synergistic effects for the treatment of conditions characterized by cortisol excess, such as Cushing's syndrome.

Introduction and Scientific Rationale

Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal glands[1][2][3]. By blocking this crucial step, osilodrostat effectively reduces cortisol levels. However, monotherapy with steroidogenesis inhibitors can sometimes be limited by incomplete efficacy or the need for high doses that may lead to adverse effects[1][2].

Combining steroidogenesis inhibitors with different mechanisms of action presents a promising strategy to achieve greater efficacy at potentially lower and better-tolerated doses. The rationale for combining osilodrostat with other inhibitors, such as ketoconazole or metyrapone, is to target multiple steps in the steroidogenesis pathway, which may lead to a synergistic reduction in cortisol production[4][5][6]. Clinical observations have reported successful and well-tolerated synergistic cortisol suppression with a combination of ketoconazole and osilodrostat[4][5][6].

Key Combination Strategies:

-

Osilodrostat and Ketoconazole: Ketoconazole is a broader spectrum inhibitor, targeting several enzymes in the steroidogenesis pathway, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1[4]. Combining it with the potent and specific CYP11B1 inhibitor osilodrostat can create a multi-pronged attack on cortisol synthesis.

-

Osilodrostat and Metyrapone: Metyrapone is another inhibitor of CYP11B1[7]. While their primary target is the same, differences in their off-target effects and pharmacokinetic profiles may offer a basis for combination therapy to enhance efficacy or manage side effects[8].

Signaling Pathways and Mechanisms of Action

The adrenal steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including cortisol. Osilodrostat and other steroidogenesis inhibitors act by blocking specific enzymes in this pathway.

Figure 1: Adrenal steroidogenesis pathway with sites of inhibition for osilodrostat, ketoconazole, and metyrapone.

Quantitative Data Summary

The following tables summarize available quantitative data for osilodrostat and its combination partners.

Table 1: In Vitro IC50 Values for Inhibition of Cortisol Production in HAC15 Adrenocortical Carcinoma Cells [1][9]

| Compound | IC50 (µM) |

| Osilodrostat | 0.035 |

| Metyrapone | 0.068 |

| Ketoconazole | 0.621 |

Table 2: Clinical Data from a Case Report of Osilodrostat and Ketoconazole Combination Therapy [9]

| Treatment | Serum Cortisol (nmol/L) at 08:00h | Serum Cortisol (nmol/L) at 16:00h | Serum Cortisol (nmol/L) at 24:00h |

| Monotherapies | |||

| Ketoconazole (up to 1000 mg/day) | 741 | 224 | 508 |

| Osilodrostat (up to 30 mg/day) | 658 | 672 | 692 |

| Combination Therapy | |||

| Osilodrostat (30 mg/day) + Ketoconazole (600 mg/day) | 436 | 103 | 274 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of osilodrostat with other steroidogenesis inhibitors in vitro.

Cell Culture of Adrenocortical Carcinoma Cell Lines (HAC15 and H295R)

The HAC15 and H295R cell lines are established models for studying adrenal steroidogenesis.

-

Cell Lines:

-

HAC15 (ATCC® CRL-3301™)

-

NCI-H295R (ATCC® CRL-2128™)

-

-

Culture Medium:

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 3-4 days or when they reach 80-90% confluency.

-

-

Protocol:

-

Aspirate the old medium from the culture flask.

-

Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add trypsin-EDTA solution and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and plate into new flasks or multi-well plates for experiments.

-

In Vitro Steroidogenesis Inhibition Assay

This assay measures the ability of the compounds, alone and in combination, to inhibit cortisol production.

-

Materials:

-

HAC15 or H295R cells

-

24-well or 96-well cell culture plates

-

This compound, ketoconazole, metyrapone (or other inhibitors of interest)

-

Adrenocorticotropic hormone (ACTH) (optional, for stimulated conditions)

-

Cell culture medium (serum-free for the treatment period)

-

-

Protocol:

-

Seed HAC15 or H295R cells in multi-well plates at a density of 2-4 x 10^5 cells/well (for 24-well plates) and allow them to adhere for 24 hours.

-

Replace the medium with serum-free medium.

-

Prepare serial dilutions of each drug (osilodrostat, ketoconazole, metyrapone) and their combinations at fixed ratios (e.g., based on their IC50 values).

-

Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

(Optional) For stimulated conditions, add ACTH to a final concentration of 10 nM.

-

Incubate the plates for 48-72 hours at 37°C.

-

Collect the cell culture supernatant for steroid hormone analysis.

-

Perform a cell viability assay (see Protocol 4.3) on the remaining cells to assess cytotoxicity.

-

Figure 2: Experimental workflow for the in vitro steroidogenesis inhibition assay.

Cell Viability (MTS) Assay

This assay determines if the observed reduction in cortisol is due to enzyme inhibition or cell death.

-

Materials:

-

Cells treated as in Protocol 4.2

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

-

Protocol:

-

After collecting the supernatant for steroid analysis, add 20 µL of MTS reagent to each well of the 96-well plate (for a final volume of 100 µL).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones simultaneously.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of cell culture supernatant, add an internal standard solution (e.g., deuterated cortisol).

-

Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol (both with a small percentage of formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific transitions for cortisol and other steroids of interest.

-

Quantification: Generate a standard curve using known concentrations of each steroid and calculate the concentrations in the samples based on the peak area ratios relative to the internal standards.

-

Data Analysis and Synergy Determination

The interaction between osilodrostat and other inhibitors can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

-

Dose-Response Curves: Plot the percentage of cortisol inhibition versus the drug concentration for each drug alone and in combination.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug from its dose-response curve.

-

Combination Index (CI) Calculation: Use software such as CompuSyn or SynergyFinder to calculate the CI values from the dose-response data of the combination experiments.

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

-

Isobologram Analysis: Visualize the synergistic, additive, or antagonistic effects by plotting the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition).

Figure 3: Logical workflow for synergy data analysis.

Conclusion

The combination of osilodrostat with other steroidogenesis inhibitors, particularly ketoconazole, holds therapeutic potential for the management of hypercortisolism. The provided protocols offer a framework for researchers to systematically investigate these combinations in a preclinical setting. While clinical evidence suggests synergistic effects, further in vitro studies are warranted to fully elucidate the dose-response relationships and the degree of synergy. Such studies will be crucial for optimizing combination therapies and informing the design of future clinical trials.

References

- 1. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Utility of Osilodrostat in Cushing’s Disease: Review of Currently Available Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic cortisol suppression by ketoconazole–osilodrostat combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osilodrostat‐induced adrenal insufficiency in a patient with Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of Osilodrostat Phosphate in Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Osilodrostat is a potent, orally bioavailable inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] It also exhibits inhibitory effects on aldosterone synthase (CYP11B2).[1][2] This targeted mechanism of action makes Osilodrostat a valuable tool for studying adrenal steroidogenesis and a therapeutic agent for conditions of cortisol excess, such as Cushing's disease.[2][3]

Adrenal organoid and spheroid culture systems are emerging as powerful in vitro models that recapitulate the three-dimensional architecture and function of the adrenal cortex. These models provide a more physiologically relevant environment compared to traditional 2D cell cultures for studying adrenal biology, disease modeling, and drug screening. The application of Osilodrostat in these 3D culture systems allows for a detailed investigation of its effects on cortisol production, cell viability, and the overall steroidogenic pathway in a tissue-like context.

Preliminary studies have begun to explore the effects of Osilodrostat in 3D spheroid models of adrenocortical carcinoma cell lines, indicating its potential for research in adrenal tumors.[4] While detailed protocols for Osilodrostat application in non-cancerous adrenal organoids are still emerging, existing methodologies for adrenal spheroid culture and data from 2D cell culture studies provide a strong foundation for its use in these advanced models.

This document provides detailed protocols for the establishment of adrenal organoids and the subsequent application and analysis of Osilodrostat Phosphate.

Data Presentation

Table 1: In Vitro Efficacy of Osilodrostat on Cortisol Production

| Cell Line/Culture Type | Osilodrostat Concentration | Effect on Cortisol Levels | Reference |

| HAC15 (Human Adrenocortical Cell Line) | IC50: 0.035 µM | Potent inhibition of cortisol production. | [5] |

| Primary Human Adrenocortical Cell Cultures | 0.01 to 10 µM | Variable sensitivity with a 25-fold difference in IC50 values for basal cortisol production. | [5] |

| H295R (Human Adrenocortical Carcinoma Cell Line) | 0.05 µM | Approximately 50% decrease in cortisol levels (from 270 to 114 nmol/l). | [2] |

Table 2: Comparative In Vitro Efficacy of Steroidogenesis Inhibitors

| Compound | Cell Line | IC50 for Cortisol Production | Reference |

| Osilodrostat | HAC15 | 0.035 µM | [5] |

| Metyrapone | HAC15 | 0.068 µM | [5] |

| Ketoconazole | HAC15 | 0.621 µM | [5] |

Signaling Pathway and Experimental Workflow

Osilodrostat Mechanism of Action in Adrenal Steroidogenesis

References

- 1. Reconstitution of human adrenocortical specification and steroidogenesis using induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. researchgate.net [researchgate.net]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Osilodrostat Phosphate In Vitro Applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Osilodrostat Phosphate in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is the phosphate salt of Osilodrostat and is highly soluble in water.[1][2][3][4][5] It has been reported to have a solubility of ≥ 200 mg/mL in H₂O.[1][2][3][4][5] According to the applicant's information provided to the FDA, its solubility is greater than 50 mg/mL in water and across a physiological pH range of 1 to 6.8.[6]

Q2: Can I dissolve this compound in organic solvents?

A2: Yes, while this compound is highly water-soluble, the active moiety, Osilodrostat, can be dissolved in organic solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) and ethanol are commonly used. Stock solutions in DMSO can be prepared at concentrations up to 100 mg/mL, though this may require warming and sonication.[7]

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What could be the cause?

A3: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer or medium. The drastic change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "kinetic" solubility, where a supersaturated solution is temporarily formed before precipitation occurs.[8][9]

Q4: What is the mechanism of action of this compound?

A4: Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final step of cortisol synthesis in the adrenal glands.[10][11][12][13] It also inhibits aldosterone synthase (CYP11B2).[10][11] This inhibition leads to a reduction in cortisol and aldosterone production.[11]

Troubleshooting Guide for In Vitro Solubility Issues

Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| High final concentration of organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.5%. High concentrations of organic solvents can be toxic to cells and can also affect compound solubility. | The compound remains in solution, and cell viability is not compromised. |

| Rapid addition to aqueous medium | Add the stock solution to the medium drop-wise while vortexing or stirring to ensure rapid and even dispersion. | Slower, more controlled addition can prevent localized high concentrations that lead to precipitation. |

| Low temperature of the medium | Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the stock solution. | Increased temperature can improve the solubility of some compounds. |

| Compound has reached its solubility limit | If precipitation persists, you may be exceeding the solubility of Osilodrostat in your specific medium. Consider preparing a more dilute stock solution or reducing the final concentration in your assay. | A clear solution is obtained at a lower, yet still effective, concentration for your experiment. |

Problem: The prepared stock solution in DMSO appears cloudy or contains visible particles.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Incomplete dissolution | Gently warm the solution (e.g., to 60°C) and use sonication to aid in dissolution.[7] | A clear, homogenous stock solution is formed. |

| Contamination of the solvent | Use high-purity, anhydrous DMSO to prepare your stock solution. Water contamination can reduce the solubility of hydrophobic compounds in DMSO. | The compound dissolves completely in the high-quality solvent. |

| Storage issues | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation over time. | The stock solution remains clear and usable for a longer period. |

Quantitative Data Summary

Table 1: Solubility of this compound and Osilodrostat in Various Solvents

| Compound | Solvent | Solubility | Reference |

| This compound | H₂O | ≥ 200 mg/mL (~614.95 mM) | [1][2][3][4][5] |

| This compound | Aqueous Buffers (pH 1-6.8) | > 50 mg/mL | [6] |

| Osilodrostat | DMSO | 100 mg/mL (with warming and sonication) | [7] |

| Osilodrostat | Ethanol | 100 mg/mL (with sonication) | [7] |

Table 2: In Vitro Inhibitory Activity of Osilodrostat

| Target | IC₅₀ | Cell Line/System | Reference |

| 11β-hydroxylase (CYP11B1) | 35 nM | [1][3][5][7] | |

| Human Aldosterone Synthase (CYP11B2) | 0.7 nM | [3][5][7] | |

| Rat Aldosterone Synthase (CYP11B2) | 160 nM | [3][5][7] | |

| Cortisol Production | 0.035 µM | HAC15 cells | [14] |

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: Add sterile, purified water (e.g., Milli-Q or equivalent) to the powder to achieve the desired concentration (e.g., 10 mg/mL).

-

Mixing: Vortex or gently agitate the solution until the powder is completely dissolved. This compound is highly water-soluble, so this should occur readily at room temperature.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

-

Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a DMSO Stock Solution of Osilodrostat

-

Weighing: Accurately weigh the desired amount of Osilodrostat powder.

-

Dissolution: Add anhydrous DMSO to the powder to achieve a high concentration (e.g., 100 mg/mL).

-

Mixing and Heating: If the compound does not dissolve readily, gently warm the solution to 60°C and sonicate in a water bath until all solid is dissolved.[7]

-

Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation.

Visualizations

Caption: Steroidogenesis pathway showing Osilodrostat inhibition.

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting decision tree for solubility issues.

References

- 1. This compound | 11β-hydroxylase inhibitor | CAS# 1315449-72-9 | LCI-699; LCI699; Isturisa | InvivoChem [invivochem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound CAS#: 1315449-72-9 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

managing hypocortisolism in animal models treated with Osilodrostat Phosphate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Osilodrostat Phosphate in animal models, with a specific focus on the identification and management of hypocortisolism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the prodrug of Osilodrostat, a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is critical as it catalyzes the final step in the cortisol biosynthesis pathway within the adrenal gland, converting 11-deoxycortisol to cortisol.[1][4] By blocking this step, Osilodrostat effectively reduces the production of cortisol.[1] It also has an inhibitory effect on aldosterone synthase (CYP11B2).[1][4]

Q2: What are the expected signs of hypocortisolism in our animal models?

A2: While direct translation from human symptoms is not always possible, hypocortisolism (adrenal insufficiency) in animal models typically manifests as a constellation of non-specific signs.[5] Researchers should monitor for:

-

General Malaise: Lethargy, weakness, and reduced activity.[5][6]

-

Gastrointestinal Issues: Loss of appetite, weight loss, vomiting, and diarrhea.[2][5]

-

Metabolic Changes: Hypoglycemia (low blood sugar) can occur due to glucocorticoid deficiency.[5][6]

-

Cardiovascular Signs: Hypotension (low blood pressure) and dehydration may be present.[6][7] In severe cases, this can lead to an "adrenal crisis," a life-threatening state of circulatory collapse.[6][7]

Q3: How can we confirm if our animal model is experiencing hypocortisolism?

A3: Confirmation involves biochemical testing. The most direct method is to measure serum or plasma cortisol (or corticosterone in rodents) levels. A morning serum cortisol level below 5.0 μg/dL is often indicative of adrenal insufficiency in a clinical context.[8] An ACTH stimulation test is the gold-standard diagnostic tool to assess the adrenal gland's functional reserve.[5][9][10] A blunted or absent cortisol response to ACTH administration confirms adrenal insufficiency.

Q4: An animal is showing signs of hypocortisolism. What are the immediate steps?

A4: If hypocortisolism is suspected, immediate action is required:

-

Temporarily discontinue Osilodrostat treatment. [2][11] This is the first and most critical step to prevent further cortisol suppression.

-

Measure serum/plasma cortisol levels. This will confirm the biochemical state of hypocortisolism.[2]

-

Initiate glucocorticoid replacement therapy if necessary. [2][4] In cases of moderate to severe symptoms or confirmed low cortisol, administer a replacement dose of a glucocorticoid (e.g., hydrocortisone, prednisolone).[4][12]

-

Provide supportive care. This may include fluid therapy to correct dehydration and electrolyte imbalances, and nutritional support.

Q5: How should we adjust the this compound dose after a hypocortisolism event?

A5: Once the animal has stabilized and symptoms have resolved, Osilodrostat can be reinitiated at a lower dose.[11] A dose reduction of 25-50% from the dose that induced hypocortisolism is a reasonable starting point. Subsequently, the dose should be slowly titrated upwards at intervals of no less than one to two weeks, with frequent monitoring of cortisol levels to ensure they remain within the desired physiological range.[11][13]

Q6: What is glucocorticoid withdrawal syndrome and how does it differ from hypocortisolism?

A6: Glucocorticoid withdrawal syndrome can occur when cortisol levels are lowered rapidly, even if they remain within the normal range.[14] The animal's body has become accustomed to high cortisol levels, and the rapid drop can induce symptoms like fatigue, myalgia, and anorexia, similar to hypocortisolism, but without the dangerously low cortisol levels.[14] Management involves a temporary reduction in the Osilodrostat dose to allow for a more gradual adaptation, followed by a slower up-titration schedule.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to Osilodrostat treatment and the management of hypocortisolism.

Table 1: Osilodrostat Dosing and Titration Recommendations (Clinical Data Extrapolation)

| Parameter | Recommendation | Rationale & Citation |

| Starting Dose | Initiate at a low dose (e.g., 1-2 mg/kg/day, divided BID). | A conservative start allows for assessment of individual sensitivity. Clinical starting doses are typically 2 mg BID.[11][14] |

| Titration Interval | Do not increase dose more frequently than every 1-2 weeks. | Allows cortisol levels to stabilize and mitigates the risk of rapid cortisol decline, which can cause hypocortisolism or withdrawal syndrome.[11][13] |

| Titration Increment | Increase dose in small increments (e.g., 1-2 mg/kg/day). | Gradual increases prevent over-suppression of cortisol synthesis.[4][11] |

| Maximum Dose | The maximum recommended maintenance dose in humans is 30 mg BID. | Animal model doses should be determined empirically based on cortisol response and tolerability.[11] |

Table 2: Biochemical Thresholds for Monitoring and Diagnosis

| Parameter | Threshold (Human Clinical Data) | Significance in Animal Models |

| Morning Serum Cortisol | < 5.0 μg/dL (<138 nmol/L) | Strong indicator of adrenal insufficiency.[8] |

| Post-ACTH Serum Cortisol | Varies by lab, but typically >18-20 µg/dL is considered a normal response. | A sub-optimal response confirms adrenal insufficiency.[15] |

| Na:K Ratio | < 27 | Suggestive of mineralocorticoid deficiency, a component of primary adrenal insufficiency.[5] |

Experimental Protocols

Protocol 1: Serum Cortisol/Corticosterone Monitoring

-

Objective: To routinely assess circulating cortisol levels to guide Osilodrostat dosing.

-

Procedure: a. Collect blood samples at a consistent time point, preferably in the morning to align with the circadian peak. b. For rodents, blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture. Anesthesia may be required for some methods. c. Process the blood to separate serum or plasma by centrifugation. d. Store samples at -80°C until analysis. e. Analyze cortisol/corticosterone levels using a validated method such as ELISA or LC-MS/MS.[16]

-

Frequency: During dose titration, monitor levels 1-2 times per week. Once a maintenance dose is established, monitoring can be reduced to every 1-2 months, or as indicated by clinical signs.[11]

Protocol 2: ACTH Stimulation Test for Rodent Models

-

Objective: To definitively diagnose hypocortisolism by assessing adrenal gland responsiveness.

-

Materials:

-

Cosyntropin (synthetic ACTH)

-

Sterile saline for dilution

-

Syringes and needles

-

Blood collection supplies

-

-

Procedure: a. Baseline Sample (T=0): Collect a baseline blood sample for cortisol/corticosterone measurement. b. ACTH Administration: Administer Cosyntropin at a dose of 5 mcg/kg.[9] The intravenous (IV) route provides the most direct stimulation, but intramuscular (IM) injection is also effective.[9] c. Post-Stimulation Samples: Collect subsequent blood samples at 30 and 60 minutes post-injection.[10] Some studies in dogs show maximal stimulation at 60-90 minutes.[9] d. Analysis: Process all samples and measure cortisol/corticosterone levels.

-

Interpretation: A healthy adrenal gland will show a significant rise in cortisol levels post-stimulation. An animal with adrenal insufficiency due to excessive Osilodrostat will have a blunted or absent response, with post-stimulation cortisol levels remaining low.

Protocol 3: Glucocorticoid Replacement Therapy in Rodents

-

Objective: To provide physiological replacement of glucocorticoids in animals with confirmed, severe hypocortisolism.

-

Methodology (Slow-Release Pellets): This method mimics chronic, stable hormone levels.[17][18] a. Pellet Preparation: Prepare pellets containing corticosterone (or another appropriate glucocorticoid) mixed with a carrier like cholesterol. The concentration determines the release rate. For example, a 40 mg pellet with 10% corticosterone can provide physiological replacement in mice.[19] b. Surgical Implantation: Anesthetize the animal. Make a small incision in the skin, typically in the dorsal scapular region. c. Create a small subcutaneous pocket using blunt dissection. d. Insert the sterile pellet into the pocket. e. Close the incision with sutures or surgical clips. f. Provide appropriate post-operative care and analgesia.

-

Dosage: The dose must be carefully calculated to be physiological and not supraphysiological. Doses around 4-9 mg/kg/day have been used in mouse models of glucocorticoid-induced osteoporosis, which would be considered high for simple replacement.[18] Preliminary experiments are recommended to determine the optimal replacement dose for your specific model and experimental conditions.[19]

Visualizations

Caption: Osilodrostat mechanism of action in the adrenal steroidogenesis pathway.

Caption: Experimental workflow for monitoring and managing hypocortisolism.

Caption: Troubleshooting logic for suspected adverse effects of Osilodrostat.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Osilodrostat for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osilodrostat [drugcentral.org]

- 4. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]

- 6. Addison's disease - Wikipedia [en.wikipedia.org]

- 7. Addison's disease - NHS [nhs.uk]

- 8. Safety management in Cushing syndrome during osilodrostat treatment based on morning blood cortisol level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACTH Stimulation Testing: A Low-Dose Protocol - Veterinary Practice News Canada [veterinarypracticenews.ca]

- 10. testmenu.com [testmenu.com]

- 11. Isturisa (osilodrostat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Glucocorticoids – Rat Guide [ratguide.com]

- 13. Osilodrostat: A Novel Steroidogenesis Inhibitor to Treat Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Osilodrostat Treatment for Adrenal and Ectopic Cushing Syndrome: Integration of Clinical Studies With Case Presentations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.es [idexx.es]

- 16. Management of Osilodrostat Therapy in Patients With Cushing's Syndrome: A Modified Delphi Consensus Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

optimizing Osilodrostat Phosphate dosage to avoid adrenal insufficiency

For Researchers, Scientists, and Drug Development Professionals